Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester
Description
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry
Properties
CAS No. |
88796-33-2 |
|---|---|
Molecular Formula |
C11H10N2O4S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
ethyl 3-methyl-5-nitrothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4S/c1-3-17-11(14)9-6(2)8-4-7(13(15)16)5-12-10(8)18-9/h4-5H,3H2,1-2H3 |
InChI Key |
MJCCWJXNVAIJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various electrophiles under basic conditions . For the specific compound , the synthesis might involve nitration, esterification, and methylation steps to introduce the nitro, ester, and methyl groups, respectively.
Industrial Production Methods: Industrial production of thieno[2,3-b]pyridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Reduction of the nitro group: Produces the corresponding amino derivative.
Hydrolysis of the ester group: Yields the carboxylic acid derivative.
Scientific Research Applications
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . The nitro group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the nitro and ester groups, making it less reactive.
Thieno[2,3-c]pyridine derivatives: Similar structure but different ring fusion, leading to varied biological activities.
Pyridine derivatives: Lack the thiophene ring, resulting in different electronic properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
